molecular formula C23H19ClN4O5S B3493918 N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE

N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE

Cat. No.: B3493918
M. Wt: 498.9 g/mol
InChI Key: YZLDXQVFKVCCCW-UHFFFAOYSA-N
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Description

N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a methoxyquinoxaline core, and a chlorobenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Mechanism of Action

The mechanism of action of N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its methoxyquinoxaline core and chlorobenzene sulfonamide group differentiate it from other benzodioxole-containing compounds, providing unique opportunities for research and application .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethylamino)-6-methoxyquinoxalin-2-yl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O5S/c1-31-16-5-8-18-19(11-16)27-22(25-12-14-2-9-20-21(10-14)33-13-32-20)23(26-18)28-34(29,30)17-6-3-15(24)4-7-17/h2-11H,12-13H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLDXQVFKVCCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)NCC3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-6-METHOXYQUINOXALIN-2-YL)-4-CHLOROBENZENE-1-SULFONAMIDE

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